molecular formula C12H15N3O5 B8123729 7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one

7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B8123729
M. Wt: 281.26 g/mol
InChI Key: FBACBJBYARSDEH-GAJNKVMBSA-N
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Description

The compound with the identifier “7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one” is known as 1,3-Benzothiazole. It is an aromatic heterocyclic compound with the chemical formula C₇H₅NS. This compound is colorless and slightly viscous in its liquid form. Benzothiazole and its derivatives are found in various commercial products and natural sources, such as firefly luciferin .

Preparation Methods

1,3-Benzothiazole can be synthesized through the treatment of 2-mercaptoaniline with acid chlorides. The reaction typically involves the following steps:

    Reaction of 2-mercaptoaniline with an acid chloride: This reaction forms the benzothiazole ring structure.

Chemical Reactions Analysis

1,3-Benzothiazole undergoes various chemical reactions, including:

    Oxidation: Benzothiazole can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of benzothiazole can lead to the formation of dihydrobenzothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring of benzothiazole.

Scientific Research Applications

1,3-Benzothiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-benzothiazole and its derivatives varies depending on the specific application:

Comparison with Similar Compounds

1,3-Benzothiazole can be compared with other similar compounds, such as:

    Thiazole: Lacks the fused benzene ring present in benzothiazole.

    Benzoxazole: Substitutes an oxygen atom for the sulfur atom in benzothiazole.

    Benzimidazole: Contains a nitrogen atom in place of the sulfur atom in benzothiazole.

The uniqueness of 1,3-benzothiazole lies in its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-12(19)8(17)7(4-16)20-11(12)15-3-2-6-9(15)13-5-14-10(6)18/h2-3,5,7-8,11,16-17,19H,4H2,1H3,(H,13,14,18)/t7-,8-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBACBJBYARSDEH-GAJNKVMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC3=C2NC=NC3=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C2NC=NC3=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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